molecular formula C8H12N2S B13184785 5-(Ethylsulfanyl)-3-methylpyridin-2-amine

5-(Ethylsulfanyl)-3-methylpyridin-2-amine

Cat. No.: B13184785
M. Wt: 168.26 g/mol
InChI Key: VOIPWFXVGHHTQF-UHFFFAOYSA-N
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Description

5-(Ethylsulfanyl)-3-methylpyridin-2-amine is a heterocyclic organic compound that contains a pyridine ring substituted with an ethylsulfanyl group at the 5-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine typically involves the introduction of the ethylsulfanyl group onto a pyridine ring. One common method is the nucleophilic substitution reaction where an ethylsulfanyl group is introduced to a 3-methylpyridin-2-amine precursor. The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and more efficient reagents may also be employed to enhance the reaction efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfanyl)-3-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various electrophiles or nucleophiles, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines or alcohols

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

5-(Ethylsulfanyl)-3-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfanyl)-3-methylpyridin-2-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    5-(Ethylsulfanyl)-2-methylpyridine: Similar structure but with the methyl group at the 2-position instead of the 3-position.

    3-Methyl-5-(phenylsulfanyl)pyridin-2-amine: Similar structure but with a phenylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

5-(Ethylsulfanyl)-3-methylpyridin-2-amine is unique due to the specific positioning of the ethylsulfanyl and methyl groups on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

5-ethylsulfanyl-3-methylpyridin-2-amine

InChI

InChI=1S/C8H12N2S/c1-3-11-7-4-6(2)8(9)10-5-7/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

VOIPWFXVGHHTQF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CN=C(C(=C1)C)N

Origin of Product

United States

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